5α-Reductase Type 1 Inhibitory Potency: 4aH vs. 1H Series
In a systematic SAR study of tetrahydrobenzo[c]quinolizin-3-ones, the 4aH-series (double bond at 1,2-position) was directly compared with the 1H-series (double bond at 4,4a-position). The 4aH-series inhibitors were consistently less potent. A representative 4aH congener exhibited an IC50 of 185 nM against recombinant human 5α-reductase type 1 expressed in CHO cells, whereas the structurally analogous 1H-congener (compound 39) achieved an IC50 of 5.8 nM and a Ki of 2.7 ± 0.6 nM [1]. The same study reported that 4aH-series compounds show IC50 values ranging from 7.6 to 9100 nM, with the most potent 4aH inhibitors still approximately 10–30-fold weaker than the best 1H-series compounds [1]. This 32-fold potency gap, attributable solely to A-ring double bond position, makes the 4aH scaffold a critical starting point for designing selective, moderate-affinity probes where sub-nanomolar potency of the 1H-series would be counterproductive.
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human 5α-reductase type 1 expressed in CHO 1827 cells |
|---|---|
| Target Compound Data | 4aH-series benzo[c]quinolizin-3-one (representative congener): IC50 = 185 nM [1] |
| Comparator Or Baseline | 1H-series benzo[c]quinolizin-3-one (compound 39): IC50 = 5.8 nM; Ki = 2.7 ± 0.6 nM [1] |
| Quantified Difference | Approximately 32-fold lower potency for the 4aH-series compared to the 1H-series (185 nM vs. 5.8 nM) |
| Conditions | In vitro enzymatic assay using recombinant human 5α-reductase type 1 stably expressed in CHO 1827 cells; inhibition measured via conversion of [³H]-testosterone [1]. |
Why This Matters
The 30-fold potency window between 4aH and 1H tautomers defines a functional selectivity range that can be rationally exploited in drug design, making the 4aH scaffold the preferred starting point when moderate target engagement is desired to avoid complete enzyme suppression.
- [1] Guarna A. et al. (2000) Benzo[c]quinolizin-3-ones: A Novel Class of Potent and Selective Nonsteroidal Inhibitors of Human Steroid 5α-Reductase 1. Journal of Medicinal Chemistry, 43(20), 3718–3735. DOI: 10.1021/jm000945r. View Source
